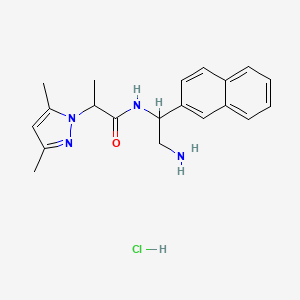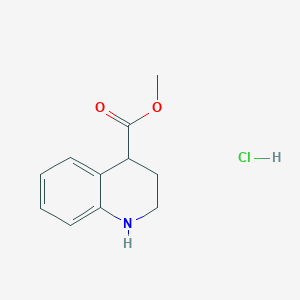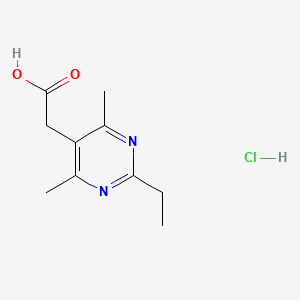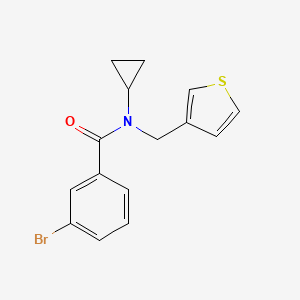
2-(2,6-Dimethylpiperazin-1-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 2-(2,6-Dimethylpiperazin-1-yl)acetonitrile involves the use of acetonitrile as a solvent or reactant. For instance, the synthesis of 2-(4,6-dimethoxypyrimidin-2-yl) acetonitrile was achieved by a decarboxylation reaction using para-toluenesulfonic acid as a catalyst, starting from tert-butyl cyanoacetate and 2-chloro-4,6-dimethoxypyrimidine . This suggests that acetonitrile derivatives can be synthesized through reactions involving cyano groups and appropriate catalysts under controlled conditions.
Molecular Structure Analysis
While the molecular structure of 2-(2,6-Dimethylpiperazin-1-yl)acetonitrile is not directly analyzed in the papers, the studies on related compounds provide insights into the stability and behavior of acetonitrile derivatives. For example, the electrochemical oxidation of 2,4-dimethyl-3-ethylpyrrole in acetonitrile led to the formation of various oligomers, including trimers with a central 2H-pyrrole unit, which indicates the potential stability of acetonitrile-based compounds under oxidative conditions .
Chemical Reactions Analysis
The papers indicate that acetonitrile can participate in chemical reactions as a solvent that influences the rate of polymerization and as a ligand that can stabilize catalysts. The oxidative polymerization of 2,6-dimethylphenol was significantly increased in the presence of acetonitrile, suggesting that acetonitrile derivatives might also exhibit unique reactivity in polymerization reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(2,6-Dimethylpiperazin-1-yl)acetonitrile are not detailed in the provided papers. However, the research on acetonitrile and its derivatives, such as the increased polymerization rate of 2,6-dimethylphenol in the presence of acetonitrile, implies that acetonitrile can enhance the reactivity of certain compounds and may affect their physical properties, such as solubility and stability .
科学的研究の応用
Synthesis and Anticancer Activity
A study by Sa̧czewski et al. (2006) described the synthesis of 2-(4,6-diamino-1,3,5-triazin-2-yl)-2-{[4-(dimethylamino)-phenyl]imino}acetonitriles with significant anticancer activity against melanoma MALME-3 M cell line. This indicates the potential of 2-(2,6-Dimethylpiperazin-1-yl)acetonitrile derivatives in developing anticancer drugs Sa̧czewski, F., Bułakowska, A., Bednarski, P., & Grunert, R. (2006). European Journal of Medicinal Chemistry.
Antimicrobial Agents
Zaidi et al. (2021) synthesized novel derivatives with potential antimicrobial properties, demonstrating the versatility of 2-(2,6-Dimethylpiperazin-1-yl)acetonitrile in creating compounds that could serve as potent alternatives to conventional medicines Zaidi, Z., Amudharaj, M., Anusuya, V., Sujatha, G., & Balaji, G. L. (2021). Rasayan Journal of Chemistry.
Polymerization Rate Increase
Gamez et al. (2001) found that acetonitrile, related to the compound , significantly increases the polymerization rate of 2,6-dimethylphenol, highlighting its potential in enhancing polymer production processes Gamez, P., Simons, C., Steensma, R. H., Driessen, W. L., Challa, G., & Reedijk, J. (2001). European Polymer Journal.
Photophysical Properties in Lanthanide Complexes
Piguet et al. (1996) explored the use of acetonitrile in forming heterodinuclear complexes with lanthanides, revealing insights into the structural and photophysical properties of such complexes. This underscores the importance of 2-(2,6-Dimethylpiperazin-1-yl)acetonitrile in the development of materials with specific optical characteristics Piguet, C., Bünzli, J., Bernardinelli, G., Hopfgartner, G., Petoud, S., & Schaad, O. (1996). Journal of the American Chemical Society.
Supramolecular Chemistry
Research by Olejniczak and Katrusiak (2008) on the structural rearrangement of acetonitrile phases under pressure emphasizes the compound's role in understanding and manipulating molecular interactions in supramolecular chemistry Olejniczak, A., & Katrusiak, A. (2008). The Journal of Physical Chemistry. B.
特性
IUPAC Name |
2-(2,6-dimethylpiperazin-1-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-7-5-10-6-8(2)11(7)4-3-9/h7-8,10H,4-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLVKDRZRVMKBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(N1CC#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Dimethylpiperazin-1-yl)acetonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-Ethoxyphenyl)-3-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea](/img/structure/B2528480.png)

![Ethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)-4-phenylthiophene-3-carboxylate](/img/structure/B2528483.png)

![2-amino-5-(ethoxymethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B2528485.png)
![1-(3-Chlorophenyl)-4-{[2-methyl-5-(4-methyl-1,3-thiazol-2-yl)-3-thienyl]sulfonyl}piperazine](/img/structure/B2528486.png)

![N-{3-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide](/img/structure/B2528488.png)

![4-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine](/img/structure/B2528492.png)

![2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2528494.png)
